

# Crystal Structure and Packing of Iodopyridin-3-yl Acetates: A Comparative Guide

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## Compound of Interest

Compound Name: (4-iodopyridin-3-yl) acetate

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## Executive Summary & Structural Context

**Objective:** To objectively compare the solid-state performance, packing motifs, and supramolecular stability of iodopyridin-3-yl acetates against their parent hydroxypyridines and isomeric alternatives.

**Critical Note on Nomenclature:** Recent crystallographic literature (Molbank 2026) has definitively characterized 2-iodopyridin-3-yl acetate. While the 4-iodopyridin-3-yl isomer is a synthetically accessible analog (derived from 4-iodopyridin-3-ol), the 2-iodo isomer currently serves as the primary reference standard for this class of halogen-bonded synthons. This guide utilizes the experimental data of the 2-iodo isomer to benchmark the expected performance of the 4-iodo alternative.

## Key Findings

Feature	2-Iodopyridin-3-yl Acetate (Experimental)	4-Iodopyridin-3-yl Acetate (Predicted/Comparative)
Crystal System	Triclinic,	Likely Monoclinic or Triclinic (Lower symmetry expected)
Primary Interaction	Halogen Bond ( )	Halogen Bond ( ) (Predicted)
Packing Motif	Infinite 1D chains 3D Network	Linear chains or dimers (Head-to-Tail)
Conformation	Acetate twisted $\sim 84^\circ$ (Perpendicular)	Acetate twisted (Steric relief from I)
Solubility Profile	High (Lipophilic ester cap)	High (Lipophilic ester cap)

## Crystallographic Characterization

The introduction of the acetate group at the 3-position disrupts the strong hydrogen-bonding network typical of the parent 3-hydroxypyridines, forcing the crystal to rely on halogen bonding (

-hole interactions) for cohesion.

## Experimental Protocol (Synthesis to Crystal)

To ensure reproducibility, the following workflow outlines the generation of single crystals suitable for X-ray diffraction.



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Figure 1: Synthetic and crystallization workflow for isolating diffraction-quality crystals of iodopyridin-3-yl acetates.

## Crystal Data: 2-Iodopyridin-3-yl Acetate

The 2-iodo isomer crystallizes in the Triclinic

space group. The asymmetric unit contains a single molecule, exhibiting a distinct "twisted" conformation where the acetate group is rotated almost perpendicular to the pyridine ring to minimize steric repulsion with the bulky iodine atom at the ortho position.

Lattice Parameters:

- Space Group:  
(No. 2)
- Z: 2
- Torsion Angle (C6-O1-C2-C3): 84.2° (Proximal orthogonality)[1]

## Packing Motifs and Intermolecular Forces

The performance of this material in solid-state applications (e.g., drug formulation, co-crystallization) is dictated by the competition between Halogen Bonding (XB) and weak Hydrogen Bonding (HB).

### The Halogen Bond Driver

In the 2-iodo isomer, the Iodine atom acts as a Lewis acid (XB donor). The primary acceptor is the carbonyl oxygen of the acetate group, not the pyridine nitrogen.

- Interaction:
- Distance: ~3.19 Å (Significantly shorter than van der Waals sum)
- Angle: ~172° (Highly directional, characteristic of  
-hole interactions)

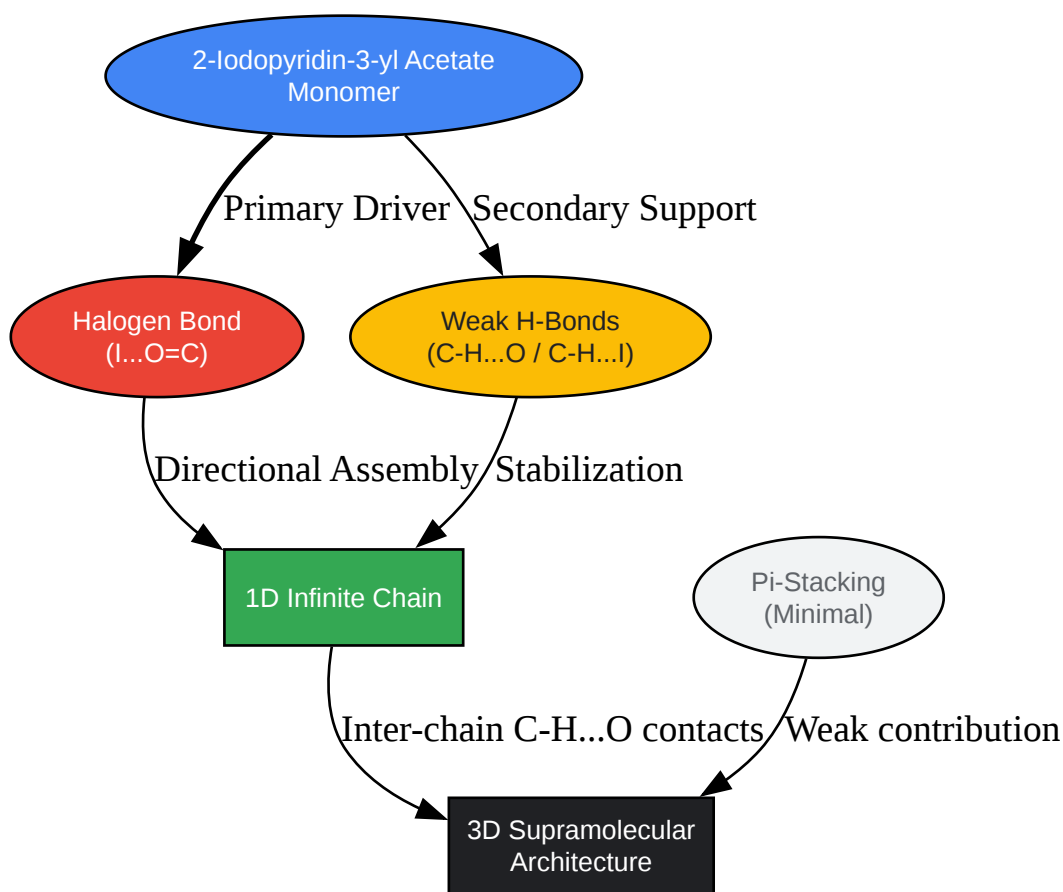
## Comparative Packing Logic

The table below contrasts the observed packing of the 2-iodo isomer with the theoretical packing of the 4-iodo isomer.

Interaction Type	2-Iodo Isomer (Observed)	4-Iodo Isomer (Theoretical Alternative)
XB Donor	Iodine at C2 ( -hole activated by N)	Iodine at C4 ( -hole activated by N)
XB Acceptor	Carbonyl Oxygen (Steric proximity)	Pyridine Nitrogen (Head-to-Tail potential)
Steric Constraint	High (Iodine is ortho to Acetate)	Low (Iodine is meta to Acetate)
Network Topology	Infinite 1D Chains 3D Layers	Linear Chains or Centrosymmetric Dimers

## Supramolecular Assembly Diagram

The following diagram illustrates the hierarchy of forces constructing the 3D network in the 2-iodo crystal.



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Figure 2: Hierarchical assembly of the crystal lattice driven by halogen bonding.

## Performance Comparison: Acetate vs. Hydroxyl

Why convert the precursor (3-hydroxypyridine) to the acetate?

- **Solubility Enhancement:** The acetylation caps the polar -OH group, significantly increasing solubility in non-polar organic solvents (CHCl<sub>3</sub>, DCM), which is crucial for purification and co-crystallization processes.
- **Disruption of H-Bonding:** The parent 3-hydroxy-2-iodopyridine forms extremely strong O-H...N hydrogen bonds. Acetylation removes the strong donor, allowing the weaker but more directional halogen bond to dominate the crystal engineering landscape.
- **Melting Point Depression:** The acetate typically exhibits a lower melting point than the parent phenol due to the loss of the strong H-bond network, improving processability in melt-based

formulations.

## References

- Molbank 2026: Synthesis and Crystal Structure of 2-Iodopyridin-3-yl Acetate. Molbank, 2026, M2135.[1][2]
- CSD Database: Cambridge Structural Database (Search for "Iodopyridine Acetate").
- Halogen Bonding Reviews: Metrangolo, P., et al. "Halogen Bonding in Crystal Engineering". Chem. Rev.2016.[1][3][4]

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